molecular formula C44H67N7O9 B14255854 L-Valyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-leucyl-L-alanyl-L-leucine CAS No. 404822-79-3

L-Valyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-leucyl-L-alanyl-L-leucine

Cat. No.: B14255854
CAS No.: 404822-79-3
M. Wt: 838.0 g/mol
InChI Key: ZKYHGHGEFRMVRG-QLRONSEQSA-N
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Description

L-Valyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-leucyl-L-alanyl-L-leucine is a synthetic peptide composed of eight amino acids. This compound is part of a larger class of peptides that have significant roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications due to their ability to interact with specific molecular targets in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-leucyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. This method is scalable and can produce high-purity peptides. The process is automated and optimized for efficiency, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can break disulfide bonds, resulting in linear peptides.

Scientific Research Applications

L-Valyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-leucyl-L-alanyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Valyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-leucyl-L-alanyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-valyl-L-isoleucyl-L-α-aspartyl-L-α-aspartyl-L-lysyl-L-serine:

    Semaglutide: A peptide used in the treatment of type 2 diabetes, with a different amino acid sequence and therapeutic target.

Uniqueness

L-Valyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-leucyl-L-alanyl-L-leucine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its ability to interact with particular molecular targets makes it valuable for research and therapeutic purposes.

Properties

CAS No.

404822-79-3

Molecular Formula

C44H67N7O9

Molecular Weight

838.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C44H67N7O9/c1-10-27(8)37(51-42(57)36(45)26(6)7)43(58)49-34(22-29-14-12-11-13-15-29)41(56)48-33(23-30-16-18-31(52)19-17-30)40(55)47-32(20-24(2)3)39(54)46-28(9)38(53)50-35(44(59)60)21-25(4)5/h11-19,24-28,32-37,52H,10,20-23,45H2,1-9H3,(H,46,54)(H,47,55)(H,48,56)(H,49,58)(H,50,53)(H,51,57)(H,59,60)/t27-,28-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

ZKYHGHGEFRMVRG-QLRONSEQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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